3-Isocyanophenylisocyanide

Surface Self-Assembly Molecular Nanostructures Scanning Tunneling Microscopy (STM)

Researchers seeking precise 120° angular control in surface-confined nanostructures or bimetallic coordination polymers often struggle to find a reliable source of stereochemically rigid building blocks. This compound directly solves that problem. - Produces 'zigzag' oligomer chains on Au(111) unique to its m-phenylene geometry. - Acts as a non-chelating bidentate bridge for manganese carbonyl fragments. - Functions as a superior halogen-bond acceptor versus nitrile analogs. Supplied with consistent purity and ready for global dispatch.

Molecular Formula C8H4N2
Molecular Weight 128.13 g/mol
CAS No. 935-27-3
Cat. No. B15368310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isocyanophenylisocyanide
CAS935-27-3
Molecular FormulaC8H4N2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILES[C-]#[N+]C1=CC(=CC=C1)[N+]#[C-]
InChIInChI=1S/C8H4N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H
InChIKeySKHJWXBERCRPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isocyanophenylisocyanide: Coordination & Surface Science Overview


3-Isocyanophenylisocyanide (CAS 935-27-3), also known as 1,3-phenylene diisocyanide (1,3-PDI), is an aromatic diisocyanide with a rigid m-phenylene core. It is characterized by two isocyanide (-N≡C) groups positioned at a 120° angle relative to each other on the benzene ring [1]. This compound acts as a bidentate ligand in transition metal coordination chemistry and as a molecular building block for surface self-assembly, where its nonlinear geometry dictates the formation of distinct oligomeric structures compared to its linear para-isomer [2]. Its ability to bind to metal adatoms and participate in halogen bonding makes it a specialized reagent for creating coordination polymers and nanostructured materials [3].

Why Generic Substitution Fails: The 120° Geometry


Simple substitution of 3-Isocyanophenylisocyanide with other diisocyanide isomers or monodentate isocyanides is not possible for applications requiring precise architectural control. The compound's 120° m-phenylene bond angle is a critical geometric parameter that fundamentally alters its self-assembly and bridging behavior. When adsorbed on Au(111), this specific angular constraint causes 1,3-PDI to form 'zigzag' oligomer chains, a structure that is impossible for its linear para-isomer (1,4-PDI), which exclusively forms straight oligomer chains [1]. This geometric specificity directly impacts the topology of the resulting coordination polymers and surface nanostructures. Furthermore, the electronic properties of the isocyanide group differ significantly from its nitrile analog, with diisocyanides demonstrating stronger nucleophilic character and binding in halogen-bonded systems, which can affect the stability of supramolecular assemblies [2]. Therefore, the choice of this specific isomer is not trivial but essential for achieving the desired structural and electronic outcomes.

3-Isocyanophenylisocyanide: Evidence vs. Analogs


Oligomer Morphology: 1,3-PDI vs. 1,4-PDI on Au(111)

When adsorbed on a Au(111) surface, 3-Isocyanophenylisocyanide (1,3-PDI) self-assembles into distinct 'zigzag' oligomer chains, a direct consequence of the 120° angle between its two isocyanide groups. This morphology is fundamentally different from the straight, linear oligomer chains formed by its isomer, 1,4-phenylene diisocyanide (1,4-PDI), under identical conditions [1]. The study used STM imaging, RAIRS, and TPD to characterize the adlayers, confirming that the angular geometry of the molecular core dictates the macroscopic nanostructure. The 1,3-PDI chains also exhibit 'hairpin bends,' causing the chains to double back on themselves, a feature not observed for 1,4-PDI [1].

Surface Self-Assembly Molecular Nanostructures Scanning Tunneling Microscopy (STM)

Bridging Manganese Carbonyl: 1,3-PDI vs. 1,4-PDI

Both 1,3- and 1,4-diisocyanobenzene (1,3- and 1,4-PDI) react with BrMn(CO)5 to form well-characterized complexes of the type BrMn(CO)4(L-L), BrMn(CO)3(L-L)2, and [BrMn(CO)4]2(L-L) [1]. While both isomers act as non-chelating, stereochemically rigid bidentate ligands capable of forming these complexes, their differing geometries result in different spatial arrangements of the metal centers. The 1,3-isomer, with its 120° angle, bridges manganese atoms at a distinct angle, creating a 'kinked' bridge, whereas the 1,4-isomer creates a linear bridge. This geometric control is critical for designing the secondary and tertiary structures of coordination polymers and oligomers.

Organometallic Chemistry Coordination Polymers Bridging Ligands

Halogen Bond Strength: Isocyanide vs. Nitrile

In a direct co-crystallization study, the diisocyanide functional group exhibits stronger halogen bonding (HaB) with the donor 1,3,5-triiodotrifluorobenzene (1,3,5-FIB) compared to its dinitrile analog. The study used 1,4-diisocyanobenzene and 1,4-dicyanobenzene as model systems, which formed isostructural cocrystals, enabling a precise comparison [1]. The diisocyanide was found to be more nucleophilic than the dinitrile, resulting in a stronger binding interaction. Theoretical calculations confirmed that the charge transfer contribution to the halogen bond is higher for the diisocyanide system (<5%) than for the dinitrile system [1].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Bidentate vs. Monodentate Isocyanide Bridging

The use of a bidentate isocyanide ligand like 3-Isocyanophenylisocyanide enables the formation of extended polymeric or multinuclear metal complexes, a capability that monodentate isocyanides (e.g., phenyl isocyanide) lack. Monodentate isocyanides typically form mononuclear complexes, such as NiBr2(ArNC)2, which are active catalysts for ethylene polymerization [1]. In contrast, bidentate isocyanides can bridge two metal atoms or form chelates, leading to the construction of 1D, 2D, or 3D coordination polymers [2]. This ability to act as a 'molecular linker' is a fundamental functional divergence that opens applications in materials science and heterogeneous catalysis where extended, robust networks are required.

Coordination Chemistry Catalysis Polymer Synthesis

3-Isocyanophenylisocyanide: Key Application Scenarios


Non-Linear Nanostructures on Gold Surfaces

This compound is the optimal choice for researchers aiming to create surface-confined nanostructures with defined, non-linear geometries. The evidence from STM studies on Au(111) shows that 3-Isocyanophenylisocyanide (1,3-PDI) reliably self-assembles into 'zigzag' oligomer chains, a direct result of its 120° molecular angle [1]. This behavior is fundamentally different from that of 1,4-PDI, which forms straight chains. Therefore, for applications in molecular electronics or sensing that require kinked or meandering conductive pathways, 3-Isocyanophenylisocyanide is a necessary and verifiable building block that cannot be replaced by its linear isomer [1].

Angular Bimetallic Complexes & Coordination Polymers

This compound is a key reagent for synthetic chemists designing bimetallic complexes and coordination polymers where the angular relationship between metal centers is a critical performance parameter. The evidence shows that 1,3-PDI acts as a non-chelating, stereochemically rigid bidentate ligand that bridges manganese carbonyl fragments at a specific angle [2]. This controlled 'kink' in the metal-ligand backbone is essential for constructing topologically interesting coordination networks and can influence properties such as electronic communication, magnetic coupling, and catalytic activity. The 1,3-isomer provides a structural motif that the linear 1,4-isomer cannot replicate [2].

Robust Halogen-Bonded Organic Frameworks

3-Isocyanophenylisocyanide is a promising candidate for crystal engineers developing halogen-bonded (HaB) co-crystals and frameworks. Class-level evidence demonstrates that the isocyanide functional group is a superior HaB acceptor compared to the nitrile group, exhibiting stronger binding and a larger charge transfer contribution to the interaction [3]. This suggests that diisocyanide-based linkers like 3-Isocyanophenylisocyanide can form more stable and robust supramolecular assemblies with iodinated donors. The resulting materials are of interest for their potential in solid-state reactivity, nonlinear optics, and gas storage applications [3].

Immobilized Coordination Polymer Catalysts

This compound is a strategic choice for developing heterogeneous catalysts based on immobilized metal complexes. Its bidentate nature allows it to act as a bridging ligand, enabling the construction of insoluble coordination polymers [4]. This is a critical advantage over monodentate isocyanides, which typically form soluble mononuclear complexes that are difficult to recover and recycle [4]. By using 3-Isocyanophenylisocyanide to build an extended network, researchers can create a solid-state catalyst where the active metal centers are confined within a robust, porous framework, facilitating catalyst separation, reuse, and potential enhancement of selectivity due to site isolation [4].

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